molecular formula C14H17N3OS B2906723 N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 391225-90-4

N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide

Katalognummer B2906723
CAS-Nummer: 391225-90-4
Molekulargewicht: 275.37
InChI-Schlüssel: XNXCQUBBLGCITK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have reported various synthetic routes, including boronic acid coupling reactions and amide formation. One common approach is the reaction of 2,3,5,6-tetramethylphenylboronic acid with an appropriate amine or amide, followed by acetylation to form the final product .


Molecular Structure Analysis

The molecular formula of N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide is C14H20N2O2 . Its structure consists of a thiadiazole ring attached to an acetamide group. The tetramethylphenyl substituent provides steric bulk and influences its reactivity .


Chemical Reactions Analysis

  • Boronic Acid Coupling : The boronic acid moiety in the compound allows for cross-coupling reactions with various electrophiles. Researchers have explored Suzuki-Miyaura, Sonogashira, and Heck reactions to modify the tetramethylphenylboronic acid portion .
  • Amide Formation : The reaction of the tetramethylphenylboronic acid with an amine or amide leads to the formation of the acetamide group in the final compound .

Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts around 145-148°C .

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibitors for Cancer Treatment

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are related to thiadiazole compounds, indicates their potential as glutaminase inhibitors. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, show similar potency and improved solubility compared to BPTES. They have demonstrated the ability to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their potential in cancer research and therapy (Shukla et al., 2012).

Anticancer Activities of Thiazole Derivatives

Thiazole derivatives have been synthesized and studied for their anticancer activity. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed high selectivity and induced apoptosis in cancer cell lines, indicating their potential as anticancer agents. Such compounds exhibit significant activity against human lung adenocarcinoma cells, showcasing the relevance of thiadiazole derivatives in developing new anticancer therapies (Evren et al., 2019).

Antimicrobial and Hemolytic Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that these compounds possess significant antimicrobial activity against various microbial species, with some showing less toxicity and potential for further biological screening (Gul et al., 2017).

Inhibition of Phosphoinositide 3-Kinase/mTOR

Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have revealed their potent and efficacious inhibition in vitro and in vivo. These compounds have been investigated for their metabolic stability, with alterations in their heterocyclic components to reduce metabolic deacetylation, indicating their potential applications in targeting cancer pathways (Stec et al., 2011).

Eigenschaften

IUPAC Name

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-7-6-8(2)10(4)12(9(7)3)13-16-17-14(19-13)15-11(5)18/h6H,1-5H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXCQUBBLGCITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.